2-Chloro-1-(4-pyridinyl)ethanone hydrochloride
Overview
Description
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride typically involves the chlorination of 1-(4-pyridinyl)ethanone. One common method includes the reaction of 1-(4-pyridinyl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H7NO+SOCl2→C7H6ClNO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 1-(4-pyridinyl)ethanol when using hydroxide.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include 1-(4-pyridinyl)ethanol.
Scientific Research Applications
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is utilized in various biochemical assays and synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-chloropyridin-2-yl)ethanone
- 4-Acetyl-2-chloropyridine
- 1-(4-Pyridinyl)ethanone
Uniqueness
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is unique due to its specific reactivity profile and the presence of both a chloro and pyridinyl group. This combination allows for versatile applications in organic synthesis and pharmaceutical research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-pyridin-4-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYKDZVSXPTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480817 | |
Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25260-36-0 | |
Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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